3,3,5-Trimethylheptane
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 3,3,5-Trimethylheptane often involves complex chemical reactions. For example, the synthesis of 2,3,5-trimethylidenebicyclo[2.2.1]heptane and related compounds demonstrates the intricacies involved in constructing such molecular frameworks. These syntheses typically involve steps like Diels-Alder additions, where regioselectivity plays a significant role, possibly due to transannular interactions within the molecule (Burnier, Schwager, & Vogel, 1986).
Molecular Structure Analysis
The molecular structure of 3,3,5-Trimethylheptane is characterized by its branched-chain configuration, which significantly influences its physical and chemical properties. Studies on related compounds, such as trimethylheptaphosphane, provide insights into the structural aspects of such molecules, including symmetry, molecular geometry, and the influence of substituents on the overall molecular architecture (Bäudler & Pontzen, 1983).
Chemical Reactions and Properties
Chemical reactions involving 3,3,5-Trimethylheptane and its derivatives can be complex, involving multiple steps and regioselectivity. The synthesis of trimethylolheptane, for example, involves aldol condensation and Cannizzaro reaction, showcasing the types of chemical transformations that compounds like 3,3,5-Trimethylheptane can undergo (Xiao, 2007).
Physical Properties Analysis
The physical properties of 3,3,5-Trimethylheptane, such as its melting point, boiling point, density, and solubility, are influenced by its molecular structure. Studies on similar compounds provide insights into how the molecular arrangement affects these properties. For instance, research on the liquid-glass transition in trimethylheptane helps understand the physical behavior of such molecules under different conditions (Shen et al., 2000).
Scientific Research Applications
Glass Transition Studies : Trimethylheptane has been studied for its properties related to the liquid-glass transition using techniques like calorimetry, dielectric, ultrasonic, and scattering techniques. It shows properties indicative of a molecular glass-former, which could be relevant in material sciences (Shen et al., 2000).
Catalytic Hydrocracking : It's used in research to understand the mechanisms of hydrocracking and isomerization in branched alkanes over bifunctional large-pore zeolite catalysts. Such studies are significant for the petrochemical industry, specifically in refining processes (J. Martens, M. Tielen, P. A. Jacobs, 1987).
Pharmaceutical Intermediates and Organic Solvents : 3,3,5-Trimethylcyclohexanone, a derivative of 3,3,5-Trimethylheptane, is an important intermediate in pharmaceuticals and serves as an organic solvent. Its selective hydrogenation is studied over various catalysts, indicating its role in chemical synthesis and the pharmaceutical industry (Lei Xu et al., 2021).
Hydroisomerization Research : The compound is also relevant in studies on hydroisomerization of heptane isomers, which has implications for fuel processing and the enhancement of fuel quality (M. Höchtl, A. Jentys, H. Vinek, 2000).
Chemical Kinetics and Polymerization Studies : Research on 3,3,5-Trimethylheptane includes studies on its chemical kinetics, particularly in reactions with t-butoxyl radicals. This is relevant for understanding polymer degradation processes (D. Bertin et al., 2007).
Environmental and Biological Studies : The metabolism and biological transformation of compounds related to 3,3,5-Trimethylheptane, such as 2-ethylhexanoic acid, have been investigated in environmental and biological contexts (V. Walker, G. Mills, 2001).
Safety And Hazards
When handling 3,3,5-Trimethylheptane, it’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation . Remove all sources of ignition and evacuate personnel to safe areas . Keep people away from and upwind of spill/leak .
properties
IUPAC Name |
3,3,5-trimethylheptane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22/c1-6-9(3)8-10(4,5)7-2/h9H,6-8H2,1-5H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRVRZZWPKABUOE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CC(C)(C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90871185 | |
Record name | 3,3,5-Trimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3,5-Trimethylheptane | |
CAS RN |
7154-80-5 | |
Record name | Heptane, 3,3,5-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007154805 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,5-Trimethylheptane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73981 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3,5-Trimethylheptane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90871185 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3,5-Trimethylheptane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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